molecular formula C20H22F3NO2 B2678583 N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE CAS No. 1797878-08-0

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE

Cat. No.: B2678583
CAS No.: 1797878-08-0
M. Wt: 365.396
InChI Key: GVHLIRSGOMZTPG-UHFFFAOYSA-N
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Description

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a methoxy group, a methylphenyl group, and a trifluoromethylphenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3-[4-(FLUOROMETHYL)PHENYL]PROPANAMIDE
  • N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3-[4-(CHLOROMETHYL)PHENYL]PROPANAMIDE

Uniqueness

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry and drug design.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3NO2/c1-14-5-3-4-6-17(14)18(26-2)13-24-19(25)12-9-15-7-10-16(11-8-15)20(21,22)23/h3-8,10-11,18H,9,12-13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHLIRSGOMZTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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